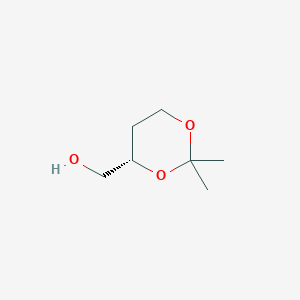

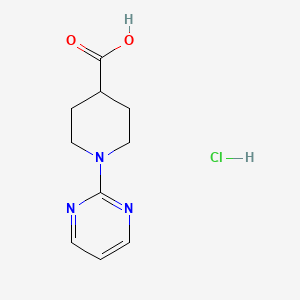

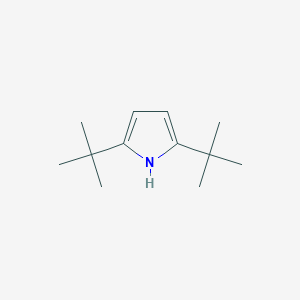

(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanol, also known as methyl alcohol, is the simplest of a long series of organic compounds called alcohols. It consists of a methyl group (CH3) linked with a hydroxy group (OH). Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .

Synthesis Analysis

Methanol can be synthesized from biomass-derived syngas using a thermodynamic model. The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .

Molecular Structure Analysis

Methanol is a clear liquid with polar properties, making it a good solvent. It is also highly flammable .

Chemical Reactions Analysis

Methanol synthesis is exothermic and favorable at higher pressures. To account for deviation at high operating pressures, correction coefficients from three equations of state, namely PR-EoS, are used .

Physical And Chemical Properties Analysis

Methanol is a clear, colorless liquid with a characteristic odor. It is highly flammable. Methanol is used to dissolve other chemical substances and mixes readily with water and many organic liquids .

Scientific Research Applications

Heterogeneous Catalysis in Glycerol Conversion

The acid-catalyzed condensation of glycerol with aldehydes and ketones, including formaldehyde and acetone, highlights the utility of related dioxolane compounds in producing potential platform chemicals, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds serve as precursors for derivatives like 1,3-propanediol, underlining their significance in renewable material conversion (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis

The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its role in achieving stereoselective outcomes. This application underscores the molecule's importance in enhancing the efficiency and selectivity of synthetic organic reactions (Jung, Ho, & Kim, 2000).

Transformation of Cyanoacetylenic Alcohols

In a study exploring the transformation of cyanoacetylenic alcohols, related dioxane compounds were involved in reactions leading to the formation of various nitrile and oxetane derivatives. These findings highlight the compound's versatility in organic synthesis and potential in creating structurally diverse molecules (Mal’kina et al., 2006).

Green Chemistry Approaches

The synthesis of related dioxane derivatives has been discussed with an emphasis on green chemistry principles, illustrating the compound's role in developing environmentally friendly synthetic methods. This research provides insights into sustainable approaches in chemical synthesis (Hu & Shan, 2020).

Structural Blocks in Synthesis

Methoxybenzylidene derivatives of dioxane compounds have been explored for their potential as structural blocks in synthesizing various structures. This application showcases the compound's utility in constructing complex molecules and enhancing synthetic versatility (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Methanol is considered a future-proof fuel due to its versatility in many products and applications including transportation fuels. Its biodegradability and its 100-year history of safe production, use, and handling make methanol future-proof . Moreover, the utilization status and future role of methanol as a platform molecule in the energy system is being analyzed .

properties

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@H](O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509625 |

Source

|

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85287-64-5 |

Source

|

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)